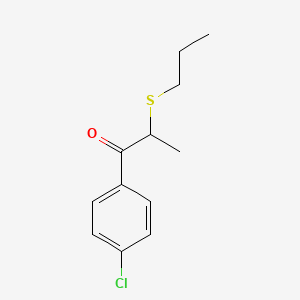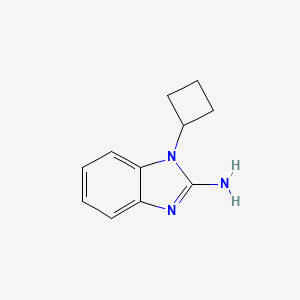
1-cyclobutyl-1H-1,3-benzodiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclobutyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-cyclobutyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1-cyclobutyl-1H-benzimidazole with an amine source under controlled temperature and pressure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
1-cyclobutyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-cyclobutyl-1H-1,3-benzodiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its biological activity.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-cyclobutyl-1H-1,3-benzodiazol-2-amine can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazol-2-amine: Lacks the cyclobutyl group, which may result in different biological activities and properties.
1-cyclopropyl-1H-1,3-benzodiazol-2-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group, leading to variations in reactivity and applications.
1-cyclohexyl-1H-1,3-benzodiazol-2-amine: Contains a cyclohexyl group, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-cyclobutylbenzimidazol-2-amine |
InChI |
InChI=1S/C11H13N3/c12-11-13-9-6-1-2-7-10(9)14(11)8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,12,13) |
InChI Key |
MECBFMHXIYBUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)
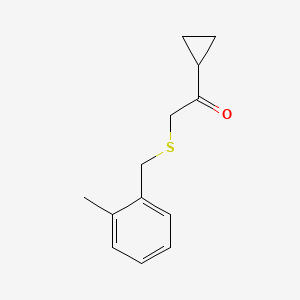
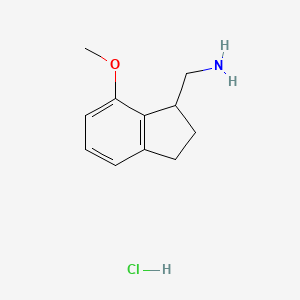
![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
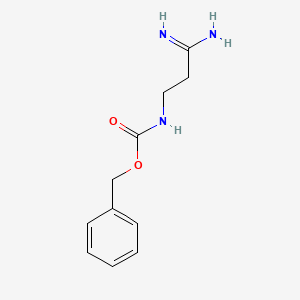
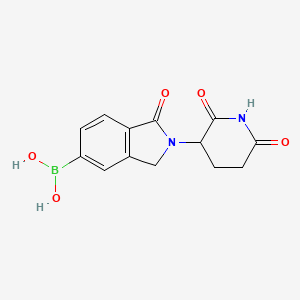

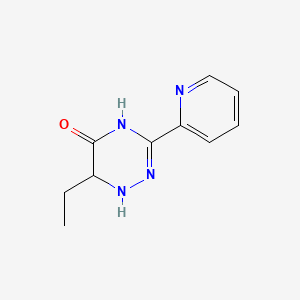
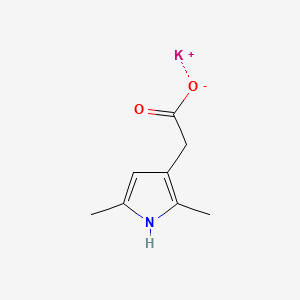
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)
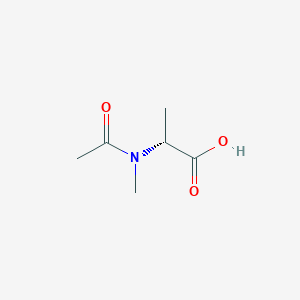
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
